环己-3-烯基甲基-(3-吗啉-4-基-丙基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

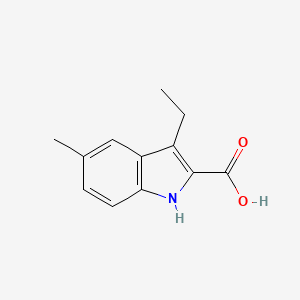

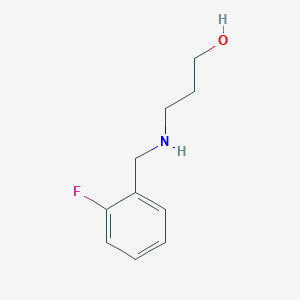

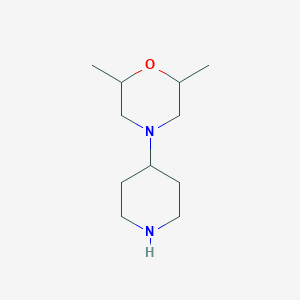

The compound of interest, Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine, is a chemical structure that appears to be related to various research efforts in the synthesis and study of cyclohexene derivatives and their interactions with amines, particularly morpholine. The papers provided discuss the synthesis of related compounds, their chemical behavior, and potential applications in pharmacology, particularly as analgesics .

Synthesis Analysis

The synthesis of related compounds involves the reaction of cyclohexanone enamines with other reagents to produce substituted alkylated enamines. For instance, the morpholine and piperidine enamines of cyclohexanone reacted with phenyl vinyl sulfone to yield mainly the more substituted alkylated enamines . Another study describes the synthesis of an analgesic compound through various routes, including C-alkylation and reduction of ketone carbonyl groups, followed by elimination reactions . Additionally, the synthesis of 9-amino-1-(m-hydroxyphenyl) bicyclo [3.3.1] nonanes as potential analgetics involves the condensation of acryloyl chloride with the morpholine enamine of cyclohexanone .

Molecular Structure Analysis

The molecular structure of related compounds is determined using spectral and chemical evidence. For example, the relative configuration of cyclohexanols and related compounds is established by chemical correlation and supported by NMR data . The structure of the products from the reaction of cyclohexanone enamines with phenyl vinyl sulfone was also determined by spectral and/or chemical evidence .

Chemical Reactions Analysis

The chemical reactions involving cyclohexene derivatives and amines are diverse. The reaction of 4,4-dialkylated 2-cyclohexenones with secondary amines leads to the formation of 2-amino-1,3-cyclohexadienes, which upon irradiation yield a mixture of isomeric compounds . Another study attempted to synthesize fused cyclopropane derivatives by reacting 4,5-bis(morpholin-4-yl)cyclopent-2-en-1-one with sodium salts derived from various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives and their interactions with amines are explored through thermodynamic studies. For instance, mixtures of cyclic amines or morpholine with organic solvents have been investigated using DISQUAC and the Kirkwood–Buff formalism, revealing insights into amine-amine interactions and thermodynamic properties such as vapor-liquid equilibria and excess enthalpies .

科学研究应用

合成和化学反应

- 环己-3-烯基甲基-(3-吗啉-4-基-丙基)-胺已用于化学合成和反应中。例如,它在通过环缩合反应合成多种化合物中发挥作用,包括 4-(环己-3-烯基)-取代的 4H-色满、4H-硫杂吡喃、1,4,5,6,7,8-六氢喹啉、1,4-二氢吡啶和 6,7-二氢-5H-[1]吡啶 (Dyachenko, 2005)。此外,它还参与了 2-(3-芳基丙-2-烯酰)环己烷-1,3-二酮的环内烯胺衍生物的形成,该衍生物可以进一步环化为八氢喹啉-4,5-二酮衍生物 (Rubinov, Rubinova, & Lakhvich, 2011)。

发光和荧光研究

- 已经研究了涉及环己-3-烯基甲基-(3-吗啉-4-基-丙基)-胺的化合物的发光特性。发现环己-3-烯基甲基-(3-吗啉-4-基-丙基)-胺等伯胺和仲胺的 TCNQ 加合物的荧光发射和量子产率对基质环境高度敏感。此类研究有助于理解光激发期间的构象变化以及基质对这些分子的限制 (Bloor 等人,2001)。

燃烧化学与环境影响

- 在环境和燃烧化学中,环己-3-烯基甲基-(3-吗啉-4-基-丙基)-胺已被作为模型燃料进行研究。它在涉及吗啉 (1-氧杂-4-氮杂-环己烷) 的研究中特别受到关注,因为它在理解燃烧过程和污染物排放方面发挥着作用。这项研究对于设计对环境友好的工业过程和理解各种化合物对空气质量的影响至关重要 (Lucassen 等人,2009)。

属性

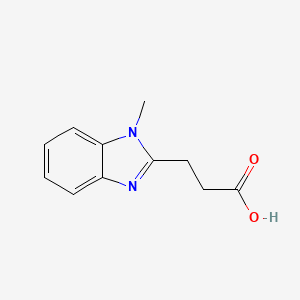

IUPAC Name |

N-(cyclohex-3-en-1-ylmethyl)-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-2,14-15H,3-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFOYVRKFPXBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CNCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389987 |

Source

|

| Record name | Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine | |

CAS RN |

436096-92-3 |

Source

|

| Record name | N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)